molecular formula C10H17NO5 B14213808 5-Ethyl 1-methyl N-acetyl-L-glutamate CAS No. 832113-03-8

5-Ethyl 1-methyl N-acetyl-L-glutamate

Cat. No.: B14213808
CAS No.: 832113-03-8
M. Wt: 231.25 g/mol
InChI Key: WFJGXATVWWTPGW-QMMMGPOBSA-N
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Description

5-Ethyl 1-methyl N-acetyl-L-glutamate is a synthetic derivative of glutamic acid, an important amino acid in the human body This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and an N-acetyl group attached to the L-glutamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl 1-methyl N-acetyl-L-glutamate typically involves the acylation of L-glutamate. The process begins with the protection of the amino and carboxyl groups of L-glutamate, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The final step involves the acetylation of the amino group to yield the desired compound. Common reagents used in this synthesis include acetic anhydride, ethyl iodide, and methyl iodide, under conditions such as reflux in an organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl 1-methyl N-acetyl-L-glutamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

5-Ethyl 1-methyl N-acetyl-L-glutamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurodegenerative diseases and metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of 5-Ethyl 1-methyl N-acetyl-L-glutamate involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, influencing pathways related to amino acid metabolism and neurotransmitter synthesis. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and leading to changes in metabolic flux .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the ethyl and methyl groups enhances its lipophilicity and may influence its interaction with biological membranes and enzymes .

Properties

CAS No.

832113-03-8

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

5-O-ethyl 1-O-methyl (2S)-2-acetamidopentanedioate

InChI

InChI=1S/C10H17NO5/c1-4-16-9(13)6-5-8(10(14)15-3)11-7(2)12/h8H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1

InChI Key

WFJGXATVWWTPGW-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OC)NC(=O)C

Canonical SMILES

CCOC(=O)CCC(C(=O)OC)NC(=O)C

Origin of Product

United States

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